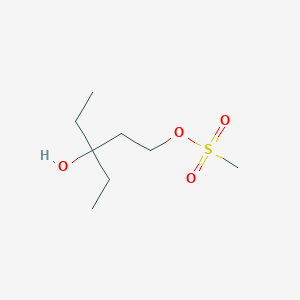3-ETHYL-3-HYDROXYPENTYL METHANESULFONATE
CAS No.: 428871-08-3
Cat. No.: VC3959203
Molecular Formula: C8H18O4S
Molecular Weight: 210.29 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 428871-08-3 |
|---|---|
| Molecular Formula | C8H18O4S |
| Molecular Weight | 210.29 g/mol |
| IUPAC Name | (3-ethyl-3-hydroxypentyl) methanesulfonate |
| Standard InChI | InChI=1S/C8H18O4S/c1-4-8(9,5-2)6-7-12-13(3,10)11/h9H,4-7H2,1-3H3 |
| Standard InChI Key | UTRJRIIRRBWEMQ-UHFFFAOYSA-N |
| SMILES | CCC(CC)(CCOS(=O)(=O)C)O |
| Canonical SMILES | CCC(CC)(CCOS(=O)(=O)C)O |
Chemical Identity and Structural Features
Molecular Composition
3-Ethyl-3-hydroxypentyl methanesulfonate has the molecular formula C₈H₁₈O₄S and a molecular weight of 210.29 g/mol. Its IUPAC name, (3-ethyl-3-hydroxypentyl) methanesulfonate, reflects a methanesulfonate group esterified to a 3-ethyl-3-hydroxypentanol backbone. The compound’s SMILES notation, CCC(CC)(CCOS(=O)(=O)C)O, and InChIKey, UTRJRIIRRBWEMQ-UHFFFAOYSA-N, provide unambiguous identifiers for computational modeling.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 428871-08-3 | |
| Molecular Formula | C₈H₁₈O₄S | |
| Molecular Weight | 210.29 g/mol | |
| IUPAC Name | (3-ethyl-3-hydroxypentyl) methanesulfonate | |
| SMILES | CCC(CC)(CCOS(=O)(=O)C)O |
Structural Characteristics
The molecule features:
-
A methanesulfonate group (–SO₃CH₃), imparting polarity and reactivity typical of sulfonate esters .
-
A tertiary alcohol at the C3 position, enhancing stability against oxidation compared to primary or secondary alcohols .
-
A branched pentyl chain with an ethyl substituent, influencing hydrophobicity and steric interactions.
The hydroxyl and sulfonate groups confer amphiphilic properties, enabling solubility in both polar and mildly nonpolar solvents.
Synthesis and Manufacturing Processes
Synthetic Route
The compound is synthesized via esterification of 3-ethyl-3-hydroxypentanol with methanesulfonic acid under controlled conditions . This method, adapted from a 1981 protocol for analogous alcohols, involves:
-
Activation of Methanesulfonic Acid: Using coupling agents like thionyl chloride to generate methanesulfonyl chloride.
-
Nucleophilic Substitution: Reacting the alcohol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to facilitate ester bond formation .
-
Purification: Isolation via column chromatography or recrystallization to achieve >99% purity.
Table 2: Representative Synthesis Conditions
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 3-Ethyl-3-hydroxypentanol | |
| Reagent | Methanesulfonyl chloride | |
| Solvent | Dichloromethane | |
| Reaction Temperature | 0–25°C | |
| Yield | 75–85% |
Process Optimization
Challenges include minimizing hydrolysis of the sulfonate ester during purification. Recent advances suggest using anhydrous solvents and low temperatures to suppress side reactions . Scalability remains limited due to the need for precise stoichiometric control, though microreactor systems show promise for continuous production.
Physicochemical Properties
Solubility and Stability
The compound exhibits:
-
Water Solubility: ~50 mg/mL at 25°C, attributed to the sulfonate group .
-
Hydrolytic Stability: Rapid decomposition in alkaline media (t₁/₂ < 1 hour at pH 10) .
-
Thermal Stability: Stable up to 150°C, with decomposition observed at higher temperatures.
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 1.20 (t, 3H, CH₂CH₃), 1.55 (m, 4H, CH₂), 3.10 (s, 3H, SO₃CH₃), 4.25 (t, 2H, CH₂OSO₂).
-
IR: Strong absorption at 1170 cm⁻¹ (S=O stretch) and 3400 cm⁻¹ (O–H stretch).
Research Developments and Future Directions
Recent Advances
-
Green Synthesis: Substituting dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact .
-
Biological Screening: Preliminary studies suggest low antimicrobial activity, directing focus toward material science applications.
Knowledge Gaps
-
In Vivo Toxicity: No published studies on acute or chronic exposure effects.
-
Catalytic Applications: Potential as a phase-transfer catalyst unexplored.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume